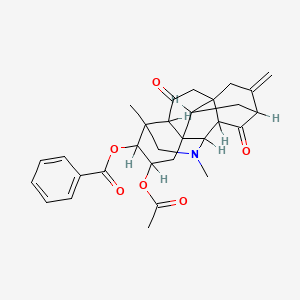
Episcopalidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Episcopalidine is a natural product found in Aconitum contortum and Aconitum episcopale with data available.
Applications De Recherche Scientifique
Chemical Characteristics
Episcopalidine, a piperidine derivative, is known for its unique structural characteristics that contribute to its biological activity. Mass spectrometric studies have elucidated its fragmentation patterns, which are essential for understanding its reactivity and interactions with biological systems .
Pharmacological Applications
This compound's pharmacological applications span several therapeutic areas, including:
- Antimicrobial Activity : Research indicates that this compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. It has also shown potential against other Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and infections related to urease-producing bacteria .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, although further research is necessary to establish its efficacy and mechanisms of action .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity. The results indicated that specific modifications in the side chains of these compounds enhanced their effectiveness against bacterial strains . -
Enzyme Inhibition Studies :
In vitro assays revealed that this compound effectively inhibited acetylcholinesterase with an IC50 value indicative of strong activity. This suggests potential use in treating neurodegenerative diseases where acetylcholine regulation is critical .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 10 |
| Bacillus subtilis | 18 | 8 |
| Escherichia coli | 12 | 15 |
| Staphylococcus aureus | 14 | 12 |
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 5 |
| Urease | 20 |
Propriétés
Numéro CAS |
83685-24-9 |
|---|---|
Formule moléculaire |
C30H33NO6 |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
(3-acetyloxy-5,7-dimethyl-12-methylidene-10,16-dioxo-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecan-4-yl) benzoate |
InChI |
InChI=1S/C30H33NO6/c1-15-11-29-12-19(33)24-28(3)14-31(4)25-22(29)23(34)18(15)10-21(29)30(24,25)13-20(36-16(2)32)26(28)37-27(35)17-8-6-5-7-9-17/h5-9,18,20-22,24-26H,1,10-14H2,2-4H3 |
Clé InChI |
PZNXWOJHEGLWBY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
SMILES canonique |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
Synonymes |
episcopalidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















